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Compound of Interest

Compound Name:
Bis(p-

aminophenoxy)dimethylsilane

Cat. No.: B075184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Bis(p-
aminophenoxy)dimethylsilane, a versatile organosilicon compound. The following sections

detail its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral

properties, along with standardized experimental protocols for acquiring such data. This

document is intended to serve as a valuable resource for the characterization and utilization of

this compound in research and development.

Chemical Structure and Properties
IUPAC Name: 4,4'-[(Dimethylsilylene)bis(oxy)]dianiline[1] Molecular Formula: C₁₄H₁₈N₂O₂Si[1]

Molecular Weight: 274.39 g/mol [1] CAS Number: 1223-16-1[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

Bis(p-aminophenoxy)dimethylsilane. Below are the summarized ¹H and ¹³C NMR spectral

data.

¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 0.0 Singlet 6H Si-CH₃

6.8 - 8.3 Multiplet 8H Aromatic Protons

~ 3.4 (broad) Singlet 4H -NH₂

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and

concentration. The broadness of the amine proton signal is due to hydrogen bonding and

exchange.

¹³C NMR Spectral Data
Detailed experimental ¹³C NMR data for Bis(p-aminophenoxy)dimethylsilane is not

extensively reported in the available literature. However, based on the chemical structure, the

following chemical shift ranges can be anticipated:

Chemical Shift (ppm) Assignment

~ 0 Si-CH₃

115 - 125 Aromatic CH ortho to -O-Si

118 - 128 Aromatic CH ortho to -NH₂

140 - 150 Aromatic C bearing -NH₂

150 - 160 Aromatic C bearing -O-Si

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve 10-20 mg of Bis(p-aminophenoxy)dimethylsilane in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.
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Ensure the sample is free of particulate matter.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled experiment

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 seconds

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in Bis(p-
aminophenoxy)dimethylsilane. The key vibrational frequencies are summarized below.
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FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretching (amine)

3050 - 3000 Medium C-H stretching (aromatic)

2960 - 2850 Medium
C-H stretching (aliphatic, Si-

CH₃)

1600 - 1450 Strong C=C stretching (aromatic ring)

1260 - 1200 Strong Si-CH₃ bending[3]

1100 - 1000 Strong Si-O-C stretching (asymmetric)

950 - 900 Strong Si-O-Ph stretching[3]

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of Bis(p-aminophenoxy)dimethylsilane with approximately 100-

200 mg of dry potassium bromide (KBr) in an agate mortar.

Transfer the mixture to a pellet press.

Apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

Spectrometer: FT-IR spectrometer equipped with a DTGS detector

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A spectrum of the pure KBr pellet or ambient air should be collected as a

background.
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Synthesis Workflow
The synthesis of Bis(p-aminophenoxy)dimethylsilane typically involves the reaction of p-

aminophenol with dimethyldichlorosilane.[4] The general workflow for this synthesis is

illustrated below.

Synthesis of Bis(p-aminophenoxy)dimethylsilane
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Caption: A simplified workflow for the synthesis of Bis(p-aminophenoxy)dimethylsilane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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